molecular formula C9H14N2O2 B12874400 5-Amino-4-cyclohexylisoxazol-3(2H)-one CAS No. 6327-45-3

5-Amino-4-cyclohexylisoxazol-3(2H)-one

Cat. No.: B12874400
CAS No.: 6327-45-3
M. Wt: 182.22 g/mol
InChI Key: CQTRVZZZCCWXJO-UHFFFAOYSA-N
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Description

5-Amino-4-cyclohexylisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with an amino group and a cyclohexyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyclohexylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The amino group may participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various alkyl or acyl derivatives.

Scientific Research Applications

5-Amino-4-cyclohexylisoxazol-3(2H)-one could have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methylisoxazole
  • 4-Cyclohexyl-3-isoxazolol
  • 5-Amino-4-phenylisoxazol-3(2H)-one

Uniqueness

5-Amino-4-cyclohexylisoxazol-3(2H)-one is unique due to the presence of both an amino group and a cyclohexyl group on the isoxazole ring, which may confer distinct chemical and biological properties compared to other isoxazole derivatives.

Properties

CAS No.

6327-45-3

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-4-cyclohexyl-1,2-oxazol-3-one

InChI

InChI=1S/C9H14N2O2/c10-8-7(9(12)11-13-8)6-4-2-1-3-5-6/h6H,1-5,10H2,(H,11,12)

InChI Key

CQTRVZZZCCWXJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(ONC2=O)N

Origin of Product

United States

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